molecular formula C13H21NO3 B1529122 tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate CAS No. 1630906-73-8

tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate

Cat. No.: B1529122
CAS No.: 1630906-73-8
M. Wt: 239.31 g/mol
InChI Key: UFRMIMOAWPURFR-UHFFFAOYSA-N
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Description

tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate (CAS: 1630906-73-8) is a bicyclic carbamate derivative featuring a bicyclo[3.2.1]octane scaffold substituted with a ketone group at position 3 and a tert-butoxycarbonyl (Boc)-protected amine at position 7. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 239.15 g/mol. Key physicochemical properties include a topological polar surface area (TPSA) of 55.4 Ų, moderate lipophilicity (XlogP = 1.5), and hydrogen-bonding capacity (1 donor, 3 acceptors). The compound exhibits two uncertain stereocenters, which may influence its reactivity and biological interactions .

Properties

IUPAC Name

tert-butyl N-(3-oxo-8-bicyclo[3.2.1]octanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-11-8-4-5-9(11)7-10(15)6-8/h8-9,11H,4-7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRMIMOAWPURFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and its interactions with various molecular targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 1630906-73-8

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in neuroinflammatory processes. Research indicates that it may modulate pathways associated with amyloid-beta (Aβ) aggregation and neuroinflammation, which are critical in neurodegenerative diseases such as Alzheimer's disease.

Key Mechanisms:

  • Inhibition of Aβ Aggregation : Studies have shown that the compound can significantly inhibit Aβ aggregation, which is a hallmark of Alzheimer's pathology.
  • Reduction of Inflammatory Cytokines : It appears to reduce levels of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby mitigating neuroinflammatory responses.
  • Neuroprotective Effects : The compound exhibits protective effects on neuronal cells against oxidative stress and apoptosis induced by Aβ.

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of this compound in cellular models:

StudyFindings
Study 1Showed a reduction in Aβ-induced cell death in astrocytes by approximately 20% when treated with the compound.
Study 2Demonstrated significant inhibition of β-secretase activity (IC50 = 15.4 nM), indicating potential for therapeutic application in Alzheimer's disease.
Study 3Reported a decrease in malondialdehyde (MDA) levels, suggesting reduced oxidative stress in treated neuronal cultures.

Case Studies

  • Neuroprotective Effects Against Aβ Toxicity : In a model using scopolamine to induce cognitive impairment, treatment with this compound resulted in lower Aβ levels compared to untreated controls, highlighting its potential role in cognitive preservation.
  • Cytokine Modulation : In astrocyte cultures exposed to Aβ, the compound significantly decreased TNF-α production, although not to levels statistically different from controls.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

CompoundMechanismEfficacy
M4Inhibits β-secretase and acetylcholinesteraseIC50 = 15.4 nM for β-secretase
GalantamineCholinesterase inhibitorStandard treatment for Alzheimer's

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in drug development due to its structural features that may influence biological activity. Its bicyclic framework is reminiscent of many biologically active compounds, making it a candidate for further pharmacological studies.

Case Study : Research has indicated that similar bicyclic compounds exhibit significant activity against various biological targets, including enzymes involved in metabolic pathways and receptors related to neurological functions.

Materials Science

In materials science, tert-butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate can be used as a building block for polymers or as an additive in composite materials to enhance properties such as thermal stability and mechanical strength.

Case Study : A study demonstrated that incorporating carbamate derivatives into polymer matrices improved their thermal resistance and mechanical properties, suggesting potential applications in aerospace and automotive industries.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules through reactions such as nucleophilic substitutions and cycloadditions.

Case Study : In synthetic organic chemistry, researchers have utilized this compound to create new derivatives that possess unique chemical reactivity patterns, leading to the discovery of novel compounds with potential industrial applications.

Summary Table of Applications

Application AreaDescriptionExample Case Study
Medicinal ChemistryPotential drug development candidateActivity against metabolic enzymes
Materials ScienceBuilding block for polymers; enhances material propertiesImproved thermal stability in composite materials
Organic SynthesisIntermediate for complex molecule formationCreation of novel derivatives with unique reactivity

Comparison with Similar Compounds

tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: N/A)

  • Molecular Formula : C₁₃H₁₇F₃N₂O₃
  • Key Features : Incorporates a trifluoroacetyl group and a diazabicyclo[3.2.1]octane core.
  • Applications : Used in medicinal chemistry for its enhanced metabolic stability due to fluorine substitution .

tert-Butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate (CAS: 2168116-64-9)

  • Molecular Formula: C₁₄H₂₃NO₂
  • Key Features : Methylidene substituent at position 3 increases steric bulk.
  • Synthesis : Achieved in 97% purity, highlighting efficient synthetic routes for alkylidene derivatives .

tert-Butyl ((1R,5S,8s)-3-azabicyclo[3.2.1]octan-8-yl)carbamate (CAS: 847862-26-4)

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Key Features : Defined stereochemistry (endo configuration) improves receptor targeting specificity.
  • Applications : Intermediate in opioid receptor ligand synthesis .

Analogues with Alternative Cyclic Scaffolds

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate (CAS: 130369-09-4)

  • Molecular Formula: C₁₀H₁₇NO₃
  • Key Features : Cyclobutane ring replaces bicyclo[3.2.1]octane, reducing ring strain.
  • Physicochemical Properties : Lower molecular weight (199.25 g/mol) and TPSA (~45 Ų) enhance membrane permeability .

tert-Butyl (4-oxobutan-2-yl)carbamate (CAS: 186743-06-6)

  • Molecular Formula: C₉H₁₇NO₃
  • Key Features : Linear oxo-butyl chain simplifies synthetic modifications.
  • Applications : Versatile building block for peptide mimetics .

Pharmacologically Active Derivatives

Pyrimido[5,4-b][1,4]oxazine Derivatives (e.g., Compound 19, CAS: N/A)

  • Molecular Formula : C₃₀H₃₅FN₆O₄
  • Key Features : Bicyclo[3.2.1]octane fused with pyrimido-oxazine enhances GPR119 agonist activity.
  • Synthesis : 50% yield via coupling reactions, lower than analogues like Compound 20 (68% yield) .

Bivalent Ligands Targeting CCR5/Mu Opioid Receptors (e.g., Compound 14, CAS: N/A)

  • Molecular Formula : C₂₅H₃₈N₆O₃
  • Key Features : Combines bicyclo[3.2.1]octane with triazole and benzyl groups for dual receptor modulation.
  • Applications : Explored for neuroinflammatory disease treatment .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Yield XlogP TPSA (Ų) Applications
tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate C₁₂H₁₉NO₃ 239.15 Bicyclo[3.2.1]octane, Boc-protected amine 50% 1.5 55.4 Drug intermediate, peptide synthesis
tert-Butyl ((3-oxocyclobutyl)methyl)carbamate C₁₀H₁₇NO₃ 199.25 Cyclobutane, Boc-protected amine N/A ~1.2 ~45 Membrane-permeable building block
Compound 19 (Pyrimido-oxazine derivative) C₃₀H₃₅FN₆O₄ 586.64 Bicyclo[3.2.1]octane fused with pyrimido-oxazine 50% 3.8 95.6 GPR119 agonist for diabetes
tert-Butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate C₁₄H₂₃NO₂ 237.34 Methylidene substituent, bicyclo scaffold 97% 2.1 38.3 High-purity synthetic intermediate

Key Findings and Implications

  • Structural Flexibility : Modifications to the bicyclo[3.2.1]octane core (e.g., trifluoroacetyl or methylidene groups) enhance metabolic stability or synthetic efficiency .
  • Synthetic Efficiency : Yields vary significantly (50–97%), influenced by steric hindrance and reaction conditions (e.g., sealed tube vs. open flask) .
  • Pharmacological Relevance : Bicyclo[3.2.1]octane derivatives demonstrate versatility in targeting G-protein-coupled receptors (GPR119, CCR5) and central nervous system targets .
  • Stereochemical Impact : Defined stereochemistry (e.g., endo configuration) improves receptor selectivity, whereas undefined stereocenters in the parent compound may limit specificity .

Preparation Methods

Synthesis of tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

  • Starting Material: 8-Azabicyclo[3.2.1]octan-3-one hydrochloride
  • Protection Step: Reaction with di-tert-butyl dicarbonate (Boc2O) in dichloromethane with triethylamine at 0°C for 3 hours yields tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with a 94.5% yield.
  • Workup: Extraction with dichloromethane, drying over magnesium sulfate, filtration, and purification by silica gel flash chromatography.

Enol Triflation for Functionalization

  • Reagents: Lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at low temperatures (-70°C to -78°C)
  • Procedure: The tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is treated with LHMDS or LDA to generate the enolate intermediate.
  • Electrophile: N-phenyltrifluoromethane-sulfonimide or related trifluoromethanesulfonyl reagents are added dropwise to form the 3-trifluoromethanesulfonyloxy derivative.
  • Reaction Conditions: Stirring at low temperature followed by warming to ambient temperature for 16 hours.
  • Purification: Chromatography on silica gel using cyclohexane/ether or ethyl acetate/petroleum ether mixtures.
  • Yields: Typically 78–92% depending on specific conditions and reagents.

Alternative Base and Electrophile Combinations

  • Use of potassium bis(trimethylsilyl)amide (KHMDS) at -78°C with N-phenyl bistrifluoromethanesulfonamide also affords the triflate derivative in 78% yield.
  • LDA generated in situ from BuLi and diisopropylamine has been employed for enol triflation with yields around 80%.
  • A patent (IL283994B2) describes an improved process addressing scalability issues such as:

    • Avoidance of tedious column chromatography for intermediates
    • Minimization of chiral separation steps (HPLC or SFC)
    • Efficient removal of excess Boc2O to reduce by-products
  • The process uses selective acid salts (e.g., (R)-(-)-Mandelic acid) for crystallization and purification to improve yield and purity on a technical scale.

Step Reagents/Conditions Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine, DCM, 0°C, 3h 94.5 High purity Boc-protected intermediate
Enol Triflation (LHMDS) LHMDS, N-phenyltrifluoromethane-sulfonimide, THF, -70°C to RT, 16h 92 Requires low temperature control
Enol Triflation (LDA) LDA (from BuLi + diisopropylamine), trifluoromethane sulfonyl reagent, THF, -78°C to RT 80 Alternative base with comparable yield
Enol Triflation (KHMDS) KHMDS, N-phenyl bistrifluoromethanesulfonamide, THF, -78°C 78 Potassium base variant
Purification Silica gel chromatography (cyclohexane/ether or EtOAc/petroleum ether) Critical for product isolation
  • Nuclear Magnetic Resonance (NMR) data confirm the structure and purity of intermediates:

    • ^1H NMR signals consistent with bicyclic framework and tert-butyl groups
    • ^19F NMR signals confirm triflate formation (e.g., δ -73.2 ppm)
    • ^13C NMR shows characteristic Boc carbonyl and bicyclic carbons
  • The stereochemistry of the bicyclic system is preserved throughout the transformations, critical for biological activity.

The preparation of tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate involves strategic protection of the bicyclic amine as a Boc-carbamate and subsequent enol triflation to introduce a versatile leaving group for further functionalization. The use of strong, non-nucleophilic bases such as LHMDS, LDA, or KHMDS at low temperatures ensures high regio- and stereoselectivity. Recent process optimizations address scale-up challenges by simplifying purification and minimizing costly chiral separations, making the synthesis more amenable to industrial production. Analytical data corroborate the integrity and purity of the synthesized intermediates, supporting their utility in pharmaceutical synthesis.

Q & A

Q. What synthetic methodologies are optimal for preparing tert-butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives can be prepared by reacting bicyclic amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Evidence from scaled reactions shows that using potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 100°C under inert atmospheres achieves yields up to 85% . Solvent choice (e.g., DMF vs. THF) and reaction time should be optimized to minimize side products like over-alkylation or decomposition.

Q. How can structural characterization of this compound be performed to confirm its configuration?

X-ray crystallography remains the gold standard for unambiguous structural determination. The SHELX suite (e.g., SHELXL) is widely used for refining small-molecule crystal structures, particularly for resolving stereochemical ambiguities in bicyclic systems . For non-crystalline samples, advanced NMR techniques (e.g., 2D NOESY or HSQC) can differentiate endo/exo configurations by analyzing through-space coupling and quaternary carbon environments .

Q. What analytical techniques are critical for assessing purity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard for purity assessment. Mass spectrometry (MS) using electrospray ionization (ESI+) confirms molecular weight (e.g., observed m/z 335.2 [M+H]⁺ in related analogs) . Differential scanning calorimetry (DSC) can detect polymorphic forms or solvates, which are common in carbamate derivatives .

Advanced Research Questions

Q. How do stereochemical variations in the bicyclo[3.2.1]octane scaffold influence reactivity and biological activity?

Stereochemistry critically impacts both synthetic pathways and target interactions. For example, rac-tert-butyl N-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate exhibits altered reactivity in substitution reactions compared to its (1S,2R,5R) diastereomer due to steric hindrance differences . In biological contexts, the 3-oxo group’s positioning modulates interactions with enzymes like gamma-secretase, as seen in analogs tested for Alzheimer’s disease .

Q. What strategies resolve contradictions in reaction yields reported across studies?

Discrepancies in yields (e.g., 85% vs. lower values) often arise from subtle variations in reaction setup. Key factors include:

  • Catalyst loading : Excess K₂CO₃ (>3 equiv.) may degrade sensitive intermediates .
  • Temperature control : Reactions in sealed tubes at 100°C improve reproducibility by preventing solvent evaporation .
  • Purification methods : Column chromatography with gradients (e.g., 10–50% ethyl acetate/hexane) enhances separation of Boc-protected byproducts .

Q. How can computational tools predict the compound’s metabolic stability or toxicity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s susceptibility to hydrolysis at the carbamate moiety. Parameters like LogP (predicted ~2.1) and polar surface area (PSA) correlate with blood-brain barrier permeability, relevant for CNS-targeted applications . ADMET predictors (e.g., SwissADME) flag potential hepatotoxicity risks based on structural analogs .

Q. What are the implications of using this compound as a precursor for drug discovery?

The bicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry. For instance:

  • GPCR modulation : Derivatives with 3-azabicyclo[3.2.1]octane moieties show activity as GPR119 agonists for metabolic syndrome .
  • Enzyme inhibition : Substitution at the 8-position with pyrimidine groups (e.g., 6-methoxypyrimidin-4-yl) enhances selectivity for kinases .
  • Prodrug potential : The tert-butyl carbamate group improves solubility and enables controlled release of active amines in vivo .

Methodological Notes

  • Crystallographic refinement : Always validate SHELXL-generated models with Rint < 5% and wR2 < 15% to ensure accuracy .
  • Reaction troubleshooting : Monitor intermediates via TLC (Rf ~0.3 in 30% EtOAc/hexane) to detect premature Boc deprotection .
  • Biological assays : Use HEK293 cells transfected with target receptors (e.g., GPR119) for functional studies, with IC50/EC50 values normalized to reference agonists .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate
Reactant of Route 2
tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate

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